

CAS number and IUPAC name for 4-tert-Butylcyclohexylamine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-tert-Butylcyclohexylamine**

Cat. No.: **B1205015**

[Get Quote](#)

Technical Guide: 4-tert-Butylcyclohexylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-tert-butylcyclohexylamine**, a valuable building block in organic synthesis and medicinal chemistry. The document details its chemical identity, physicochemical properties, a representative synthetic protocol, and a workflow diagram for its preparation.

Chemical Identity and Properties

4-tert-Butylcyclohexylamine is a cycloaliphatic amine that exists as a mixture of cis and trans stereoisomers. Its rigid tert-butyl group locks the cyclohexane ring in a specific conformation, making it a useful scaffold for investigating structure-activity relationships in drug design.

IUPAC Name: 4-tert-butylcyclohexan-1-amine[1] CAS Number: 5400-88-4 (for the mixture of cis and trans isomers)[1][2][3][4]

The key physicochemical properties of **4-tert-butylcyclohexylamine** are summarized in the table below.

Property	Value	Reference(s)
Molecular Formula	C ₁₀ H ₂₁ N	[1][3]
Molecular Weight	155.28 g/mol	[1]
Boiling Point	198.0 ± 8.0 °C (Predicted)	[5]
Density	0.87 g/cm ³	[5]
Flash Point	79 °C	[5]
Refractive Index	1.4662	[5]

Biological Activity

While some commercial suppliers describe 4-tert-butylcyclohexanamine as a potent antagonist of the dopamine D2 receptor, a review of publicly available scientific literature did not yield primary research to substantiate this claim or provide quantitative pharmacological data such as binding affinities (K_i) or functional activities (IC₅₀).^[6] Therefore, researchers should treat this claim with caution and independently verify any biological activity. Studies on derivatives of its precursor, 4-tert-butylcyclohexanone, have shown antibacterial and insecticidal properties, but this is not directly indicative of the activity of the amine itself.

Due to the lack of verifiable data on a specific molecular target, a signaling pathway diagram cannot be provided at this time.

Experimental Protocols

Synthesis of 4-tert-Butylcyclohexylamine via Reductive Amination

The most common method for synthesizing **4-tert-butylcyclohexylamine** is through the reductive amination of 4-tert-butylcyclohexanone. The following is a representative, detailed protocol adapted from established procedures for reductive amination.^{[7][8]}

Materials and Reagents:

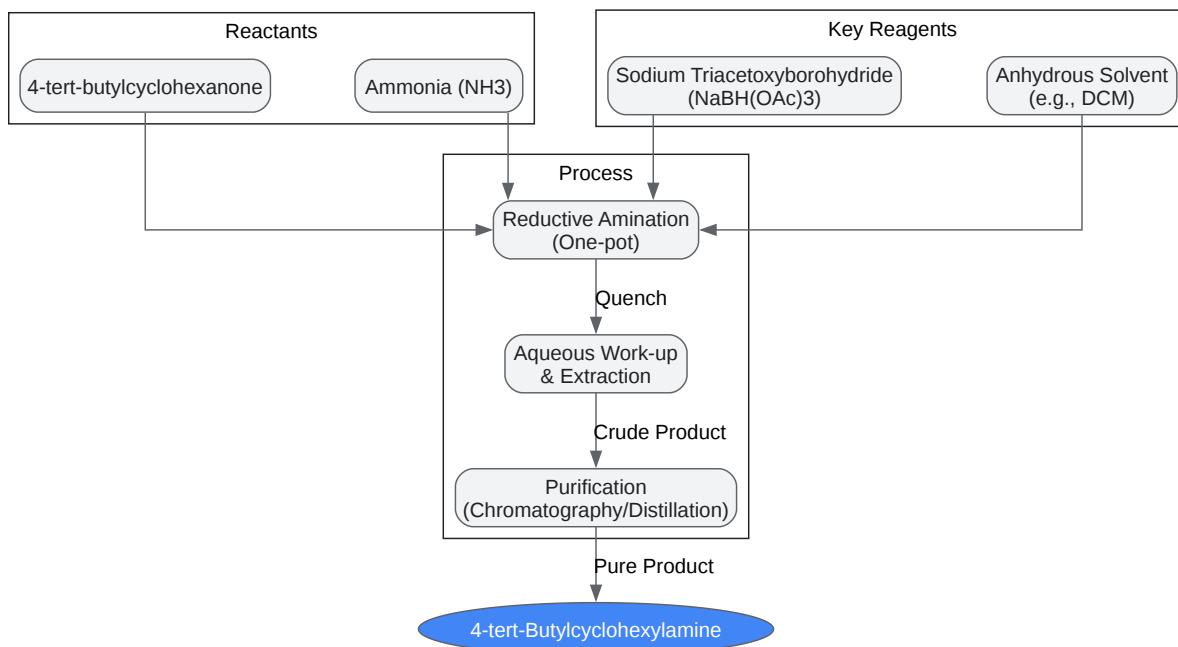
- 4-tert-butylcyclohexanone

- Ammonia (e.g., 7N solution in methanol)
- Sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$)
- Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)
- Glacial acetic acid (optional, as a catalyst)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Diatomaceous earth

Equipment:

- Round-bottom flask with a magnetic stir bar
- Magnetic stir plate
- Inert atmosphere setup (e.g., nitrogen or argon balloon)
- Syringes and needles
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware

Procedure:


- Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 4-tert-butylcyclohexanone (1.0 equivalent).
- Solvent and Amine Addition: Dissolve the ketone in anhydrous DCM or DCE (approximately 0.2 M concentration). To this stirring solution, add an excess of ammonia solution (e.g., 7N in

methanol, 5-10 equivalents).

- **Imine/Enamine Formation:** Stir the mixture at room temperature for 30-60 minutes. For less reactive ketones, a catalytic amount of glacial acetic acid (0.1 equivalents) can be added to facilitate the formation of the iminium ion intermediate.
- **Reduction:** To the reaction mixture, add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 15-20 minutes. The addition may be slightly exothermic; a water bath can be used for cooling if necessary.
- **Reaction Monitoring:** Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting ketone is fully consumed (typically 2-12 hours).
- **Work-up:** Carefully quench the reaction by the slow, dropwise addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases. Stir vigorously for 15-20 minutes.
- **Extraction:** Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM.
- **Washing and Drying:** Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.
- **Isolation:** Filter the mixture through a pad of diatomaceous earth to remove the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude **4-tert-butylcyclohexylamine**.
- **Purification:** The crude product can be purified by flash column chromatography on silica gel or by vacuum distillation to afford the final product as a colorless oil or low-melting solid.

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of **4-tert-butylcyclohexylamine** via reductive amination.

[Click to download full resolution via product page](#)

Workflow for the synthesis of **4-tert-butylcyclohexylamine**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-tert-Butylcyclohexylamine | C10H21N | CID 79396 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. 4-tert-Butylcyclohexylamine, cis + trans, 97% | Fisher Scientific [fishersci.ca]
- 3. 4-t-Butylcyclohexylamine [webbook.nist.gov]
- 4. 4-TERT-BUTYLCYCLOHEXYLAMINE | 5400-88-4 [chemicalbook.com]
- 5. Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. 4-tert-Butylcyclohexanamine | 5400-88-4 | FB113239 [biosynth.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [CAS number and IUPAC name for 4-tert-Butylcyclohexylamine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1205015#cas-number-and-iupac-name-for-4-tert-butylcyclohexylamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com